Levothyroxine sodium pentahydrate (CAS 6106-07-6) is the synthetically prepared, enantiomerically pure levo-isomer of thyroxine (T4), formulated as a precisely hydrated sodium salt. In pharmaceutical manufacturing and biochemical assay development, this specific pentahydrate crystalline form is the benchmark standard due to its thermodynamic stability under ambient humidity and its optimized dissolution profile. Unlike variable hydrates or the free acid, the pentahydrate ensures strict stoichiometric consistency—containing exactly five molecules of water (approximately 11% water by weight)—which is a critical material attribute for formulating narrow therapeutic index (NTI) medications and maintaining reproducible analytical calibrations [1].
Substituting the pentahydrate with anhydrous levothyroxine sodium or the levothyroxine free acid introduces severe formulation and dosing risks that directly impact procurement viability. The anhydrous form is highly hygroscopic; upon exposure to ambient air, it rapidly and unpredictably absorbs atmospheric moisture to revert to hydrated states, causing batch-to-batch weight variability and out-of-specification (OOS) assay results during API weighing[1]. Furthermore, the free acid exhibits negligible aqueous solubility, directly impeding bioavailability and rendering liquid formulation or aqueous stock preparation unviable[2]. Procurement must specify the pentahydrate to guarantee crystalline stability, prevent moisture-driven degradation (such as deiodination), and ensure regulatory compliance with established pharmacopeial standards.
Precise dosing of narrow therapeutic index drugs requires an API with a stable mass under standard manufacturing conditions. Levothyroxine sodium pentahydrate maintains a stable mass profile across a broad relative humidity (RH) range (20% to 60% RH) due to its saturated hydration lattice. In contrast, anhydrous levothyroxine sodium rapidly absorbs moisture when exposed to ambient conditions, gaining up to 11% in weight as it uncontrolledly converts to mixed hydrate forms [1]. This dynamic weight shift in the anhydrous form makes reproducible micro-dosing nearly impossible without specialized, low-humidity containment.
| Evidence Dimension | Weight variance due to moisture uptake at 40% RH (25°C) |
| Target Compound Data | Levothyroxine sodium pentahydrate: <0.2% weight change over 24 hours |
| Comparator Or Baseline | Anhydrous levothyroxine sodium: Up to 11% weight gain over 24 hours |
| Quantified Difference | Pentahydrate exhibits >50-fold greater mass stability under ambient humidity. |
| Conditions | Dynamic Vapor Sorption (DVS) analysis at 25°C, 40% RH. |
Procuring the pentahydrate form eliminates the need for extreme dry-room handling and prevents out-of-specification dosing errors caused by API water-weight fluctuations.
The choice of salt form dictates the dissolution kinetics of the final product. Levothyroxine sodium pentahydrate demonstrates an aqueous solubility of approximately 0.15 mg/mL at physiological pH (7.4), which is sufficient to meet the dissolution requirements for immediate-release solid oral dosages. Conversely, the levothyroxine free acid is practically insoluble in water (<0.01 mg/mL) [1]. Attempting to formulate with the free acid results in unacceptably slow dissolution rates, leading to poor and erratic in vivo bioavailability.
| Evidence Dimension | Aqueous solubility at pH 7.4 (25°C) |
| Target Compound Data | Levothyroxine sodium pentahydrate: ~0.15 mg/mL |
| Comparator Or Baseline | Levothyroxine free acid: <0.01 mg/mL |
| Quantified Difference | The sodium pentahydrate salt is >15 times more soluble in aqueous media than the free acid. |
| Conditions | Shake-flask solubility method in phosphate buffer (pH 7.4) at 25°C. |
The sodium pentahydrate salt is mandatory for achieving the regulatory-required dissolution profiles in oral tablets and for formulating aqueous parenteral solutions.
Solid-state chemical stability is a primary concern for levothyroxine, which is prone to deiodination and deamination under thermal and oxidative stress. The highly ordered crystalline lattice of levothyroxine sodium pentahydrate protects the molecule, restricting molecular mobility and limiting degradation to <0.5% over 6 months under accelerated storage conditions. Amorphous levothyroxine sodium, which lacks this structured hydration network, exhibits significantly higher molecular mobility and degrades at a rate exceeding 2.0% under identical conditions, rapidly failing pharmacopeial impurity limits [1].
| Evidence Dimension | Total degradation impurities (primarily liothyronine and deiodinated species) after 6 months |
| Target Compound Data | Crystalline pentahydrate: <0.5% total impurities |
| Comparator Or Baseline | Amorphous sodium salt: >2.0% total impurities |
| Quantified Difference | Crystalline pentahydrate reduces chemical degradation rates by over 75% compared to the amorphous form. |
| Conditions | Accelerated stability testing at 40°C / 75% RH for 6 months. |
Procuring the strictly crystalline pentahydrate form is essential to ensure API shelf-life and prevent the accumulation of toxic or sub-potent deiodinated impurities during storage.
Because levothyroxine has a narrow therapeutic index, exact microgram dosing (e.g., 25 to 200 µg per tablet) is strictly regulated. The mass stability and predictable flowability of the pentahydrate form make it the only viable choice for direct compression or wet granulation processes, ensuring that moisture uptake during manufacturing does not skew the API-to-excipient ratio [1].
In quality control laboratories performing HPLC or LC-MS/MS assays for thyroid hormones, levothyroxine sodium pentahydrate is utilized as the primary reference standard. Its fixed stoichiometric hydration (11% water) allows analytical chemists to calculate exact anhydrous-equivalent weights for calibration curves without the rapid drift in mass associated with handling anhydrous or amorphous forms on the balance [2].
For intravenous administration in cases of myxedema coma, the API must be formulated as a lyophilized powder for reconstitution. The pentahydrate sodium salt is selected over the free acid due to its superior aqueous solubility, allowing it to dissolve completely and rapidly in alkaline or neutral reconstitution buffers prior to injection [3].
Health Hazard